molecular formula C12H19NO3 B2795980 Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 2137704-05-1

Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B2795980
CAS No.: 2137704-05-1
M. Wt: 225.288
InChI Key: JYMNJYSFLRQUPF-UHFFFAOYSA-N
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Description

Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate (CAS 2137704-05-1) is a valuable spirocyclic chemical building block in pharmaceutical research and organic synthesis. The compound features a carbonyl group (aldehyde) at the 7-position, making it a versatile intermediate for constructing more complex molecules through reactions such as reductive amination or nucleophilic addition. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the 5-azaspiro[2.4]heptane scaffold is a key feature, as it allows for selective deprotection under mild acidic conditions to generate the secondary amine for further derivatization[a]. This spirocyclic scaffold is of significant interest in medicinal chemistry for its potential to impart conformational constraint to molecules, which can enhance target selectivity and optimize physicochemical properties. Researchers utilize this aldehyde-functionalized intermediate in the synthesis of various derivatives, including hydroxymethyl[c] and amino[d] analogues, which are key precursors in drug discovery programs. The compound requires cold-chain transportation[b] and must be stored according to recommended conditions to maintain stability. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(8-13)4-5-12/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMNJYSFLRQUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic ring system followed by the introduction of the formyl and tert-butyl ester groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The spirocyclic structure may also contribute to its unique biological activities by affecting its binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Reactivity

  • Formyl Group (Target Compound): Enables Schiff base formation and participation in Knoevenagel or Wittig reactions, critical for synthesizing imines or α,β-unsaturated carbonyl derivatives .
  • Amino Derivatives: The primary amine (CAS 1638744-35-0) and methylamine (CAS 2306274-89-3) derivatives are nucleophilic, facilitating amide bond formation or reductive alkylation. The Boc group enhances stability during these reactions .
  • Carboxylic Acid (CAS 1454843-77-6) : Useful in peptide coupling or esterification reactions .

Steric and Electronic Effects

  • The ether analog (CAS 301226-25-5) lacks the electron-withdrawing formyl group, resulting in greater stability but reduced reactivity .
  • Hydroxymethyl substituent (CAS 2227198-42-5) introduces polarity, improving aqueous solubility compared to the hydrophobic formyl variant .

Stereochemical Considerations

  • The S- and R-enantiomers of the amino derivative (CAS 1638744-35-0 and 1638744-92-9) highlight the importance of chirality in drug design, particularly for targeting enantioselective biological pathways .

Stability and Handling

  • Formyl derivative : Likely requires cold storage (similar to the oxa analog, which is stored at <–20°C ) to prevent oxidation or polymerization.
  • Amino derivatives: Stable at room temperature but hygroscopic; recommended for use under inert atmospheres .

Biological Activity

Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate (CAS Number: 2137704-05-1) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO3C_{12}H_{19}NO_3 with a molecular weight of 225.28 g/mol. The compound features a spirocyclic structure, which is significant for its biological interactions.

The mechanism by which spirocyclic compounds exert their biological effects often involves inhibition of key enzymes or modulation of signaling pathways. For example, inhibitors targeting MmpL3 have demonstrated efficacy against tuberculosis, indicating that spirocyclic structures can interact with critical bacterial targets . Further research is needed to elucidate the specific pathways affected by this compound.

Case Studies and Research Findings

While direct case studies on this compound are scarce, related compounds have been investigated in various contexts:

  • Dengue Virus Inhibition : A study demonstrated that certain spirocyclic compounds inhibit DENV replication in human primary monocyte-derived dendritic cells (MDDCs), showcasing their potential as antiviral agents .
  • Tuberculosis Models : Compounds with similar structures have been tested in murine models for their ability to combat tuberculosis, providing insights into their therapeutic potential against bacterial infections .

Data Table: Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular FormulaBiological Activity
This compound2137704-05-1C12H19NO3Potential antiviral activity
Tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate1638744-92-9C11H20N2O2Antimicrobial properties
Spirocycle MmpL3 InhibitorsVariousVariousEffective against tuberculosis

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